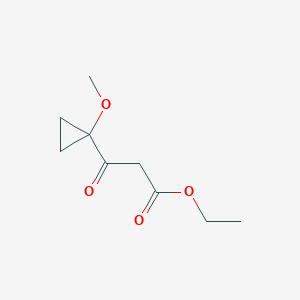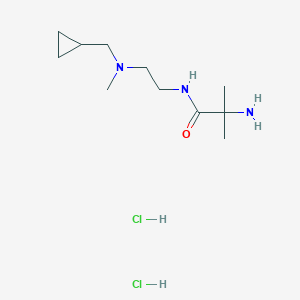
2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group and a dihydrochloride salt form, enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride typically involves multiple steps:
Formation of the Intermediate Amine: The initial step involves the reaction of cyclopropylmethylamine with methylamine under controlled conditions to form the intermediate amine.
Amidation Reaction: The intermediate amine is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the amide to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
科学研究应用
2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 2-amino-N-cyclohexyl-N-methylbenzylamine
- 2-amino-N-methylbenzamide
- 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide
Uniqueness
2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride is unique due to its cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.
属性
分子式 |
C11H25Cl2N3O |
|---|---|
分子量 |
286.24 g/mol |
IUPAC 名称 |
2-amino-N-[2-[cyclopropylmethyl(methyl)amino]ethyl]-2-methylpropanamide;dihydrochloride |
InChI |
InChI=1S/C11H23N3O.2ClH/c1-11(2,12)10(15)13-6-7-14(3)8-9-4-5-9;;/h9H,4-8,12H2,1-3H3,(H,13,15);2*1H |
InChI 键 |
FVIDQAMLWDYVLD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)NCCN(C)CC1CC1)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(3,3-Diethoxyprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13914516.png)
![2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone](/img/structure/B13914517.png)
![tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate](/img/structure/B13914518.png)
![Methyl pyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13914525.png)
![1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B13914531.png)

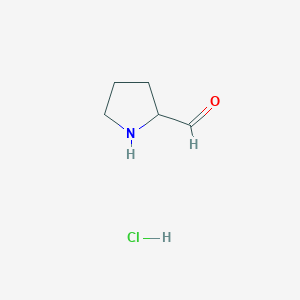
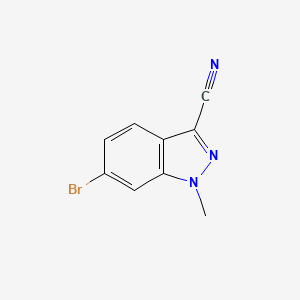
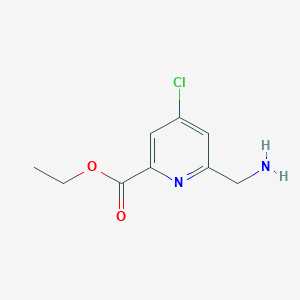

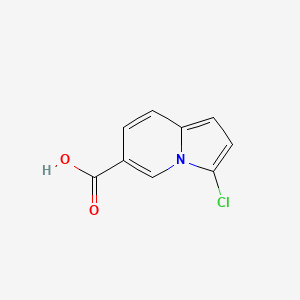

![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13914585.png)
